molecular formula C17H20ClF2NO4 B11516699 3-({4-[Chloro(difluoro)methoxy]phenyl}carbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid

3-({4-[Chloro(difluoro)methoxy]phenyl}carbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid

Cat. No.: B11516699
M. Wt: 375.8 g/mol
InChI Key: MERRTABSCVMATK-UHFFFAOYSA-N
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Description

3-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]CARBAMOYL}-1,2,2-TRIMETHYLCYCLOPENTANE-1-CARBOXYLIC ACID is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chlorodifluoromethoxy group attached to a phenyl ring, which is further connected to a carbamoyl group. The cyclopentane ring in the structure is substituted with a carboxylic acid group and two methyl groups, making it a highly functionalized molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]CARBAMOYL}-1,2,2-TRIMETHYLCYCLOPENTANE-1-CARBOXYLIC ACID involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Chlorodifluoromethoxy Phenyl Intermediate:

    Carbamoylation: The phenyl intermediate is then reacted with a suitable carbamoylating agent to introduce the carbamoyl group.

    Cyclopentane Ring Formation: The cyclopentane ring is formed through a cyclization reaction, where the phenyl carbamoyl intermediate is reacted with a suitable cyclizing agent.

    Introduction of Carboxylic Acid Group:

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to consistent product quality.

    Catalysts: The use of catalysts can enhance reaction rates and selectivity, reducing the overall production time and cost.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]CARBAMOYL}-1,2,2-TRIMETHYLCYCLOPENTANE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]CARBAMOYL}-1,2,2-TRIMETHYLCYCLOPENTANE-1-CARBOXYLIC ACID has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]CARBAMOYL}-1,2,2-TRIMETHYLCYCLOPENTANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Gene Expression: Influencing the expression of genes related to various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]CARBAMOYL}-1,2,2-TRIMETHYLCYCLOPENTANE-1-CARBOXYLIC ACID: Known for its unique chemical structure and properties.

    N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[(3R)-3-HYDROXYPYRROLIDIN-1-YL]-5-(1H-PYRAZOL-5-YL)PYRIDINE-3-CARBOXAMIDE: Another compound with a similar chlorodifluoromethoxy phenyl group, but different overall structure and applications.

Properties

Molecular Formula

C17H20ClF2NO4

Molecular Weight

375.8 g/mol

IUPAC Name

3-[[4-[chloro(difluoro)methoxy]phenyl]carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C17H20ClF2NO4/c1-15(2)12(8-9-16(15,3)14(23)24)13(22)21-10-4-6-11(7-5-10)25-17(18,19)20/h4-7,12H,8-9H2,1-3H3,(H,21,22)(H,23,24)

InChI Key

MERRTABSCVMATK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC=C(C=C2)OC(F)(F)Cl)C

Origin of Product

United States

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